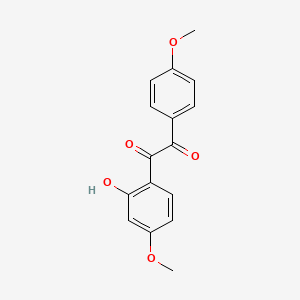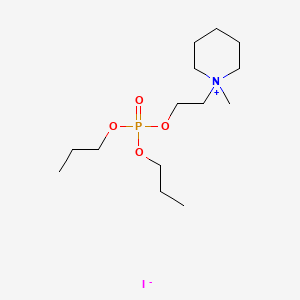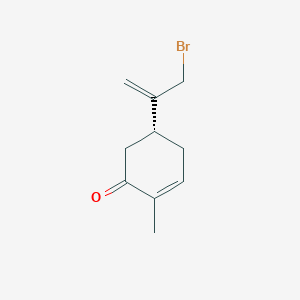silane CAS No. 73311-52-1](/img/structure/B14449210.png)
[(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane is a chemical compound with the molecular formula C10H20O2Si It is a derivative of butadiene and is characterized by the presence of an ethoxy group and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane typically involves the reaction of 1-ethoxy-2-methylbuta-1,3-diene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:
1-Ethoxy-2-methylbuta-1,3-diene+Trimethylsilyl chloride→(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane involves its reactivity with various molecular targets. The ethoxy and trimethylsilyl groups can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methoxy-3-(trimethylsilyloxy)butadiene
- 1,3-Butadiene, 1-ethoxy-, (E)
- 1,2-Butadiene, 3-methyl-
Uniqueness
(1-Ethoxy-2-methylbuta-1,3-dien-1-yl)oxysilane is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both an ethoxy group and a trimethylsilyl group allows for versatile chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
73311-52-1 |
|---|---|
Formule moléculaire |
C10H20O2Si |
Poids moléculaire |
200.35 g/mol |
Nom IUPAC |
(1-ethoxy-2-methylbuta-1,3-dienoxy)-trimethylsilane |
InChI |
InChI=1S/C10H20O2Si/c1-7-9(3)10(11-8-2)12-13(4,5)6/h7H,1,8H2,2-6H3 |
Clé InChI |
NVZYRUPMFIJBKB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C(C)C=C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


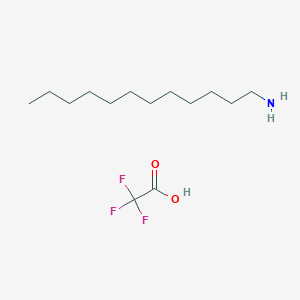
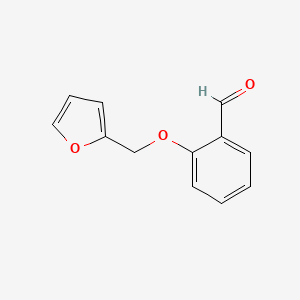
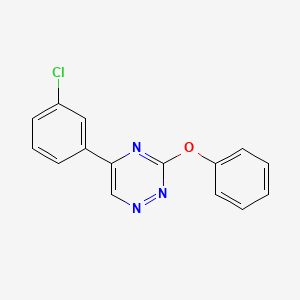
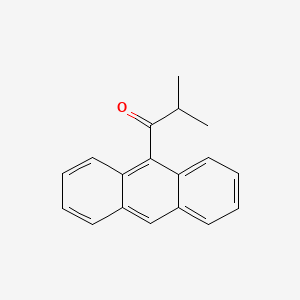
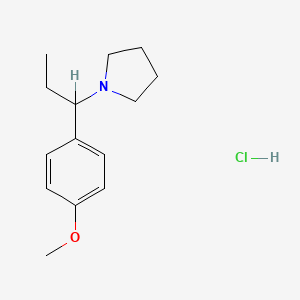
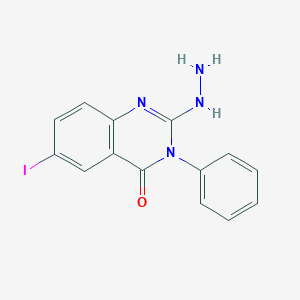


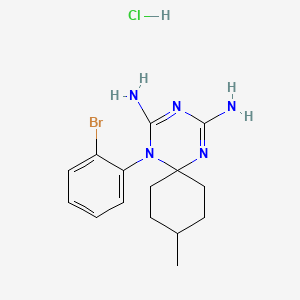
![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)
![N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide](/img/structure/B14449201.png)
